N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea
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Overview
Description
“N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” typically involves the reaction of a chloroethylamine derivative with a substituted phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybutyl group.
Reduction: Reduction reactions could target the urea moiety or the chloroethyl group.
Substitution: Nucleophilic substitution reactions are likely, especially at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted urea compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or agrochemicals.
Biology
Biologically, derivatives of urea are often explored for their potential as enzyme inhibitors or as part of drug design efforts targeting specific proteins or pathways.
Medicine
In medicine, compounds like “N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” might be investigated for their anticancer properties, given the presence of the chloroethyl group, which is known to form DNA cross-links.
Industry
Industrially, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an anticancer agent, it might work by alkylating DNA, thereby preventing cell division. The molecular targets could include DNA itself or enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-[3-(4-methoxyphenyl)phenyl]urea
- N-(2-Chloroethyl)-N’-[3-(4-methoxyethyl)phenyl]urea
Uniqueness
“N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxybutyl group. This structural uniqueness could impart different physical, chemical, and biological properties compared to its analogs.
Properties
CAS No. |
923027-22-9 |
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Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[3-(4-methoxybutyl)phenyl]urea |
InChI |
InChI=1S/C14H21ClN2O2/c1-19-10-3-2-5-12-6-4-7-13(11-12)17-14(18)16-9-8-15/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,16,17,18) |
InChI Key |
MEDXKJGHHGDXFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Origin of Product |
United States |
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